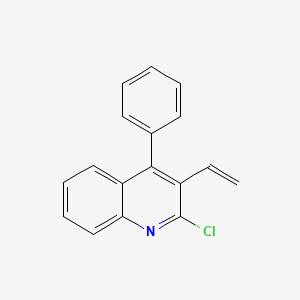
Quinoline, 2-chloro-3-ethenyl-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-chloro-3-ethenyl-4-phenyl- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The compound 2-chloro-3-ethenyl-4-phenyl-quinoline is characterized by the presence of a chlorine atom at the second position, an ethenyl group at the third position, and a phenyl group at the fourth position. This specific arrangement of substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-ethenyl-4-phenyl-quinoline can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is a formylation reaction that introduces a formyl group into an aromatic ring. In this method, the starting material, such as acetanilide, is reacted with a Vilsmeier reagent (formed by the reaction of thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide) to produce the desired quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, resulting in shorter reaction times and higher yields . Additionally, the use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are being explored to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
2-chloro-3-ethenyl-4-phenyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-chloro-3-ethenyl-4-phenyl-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2-chloro-3-ethenyl-4-phenyl-quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 4-phenylquinoline
- 2-chloro-4-methylquinoline
Uniqueness
Compared to other quinoline derivatives, 2-chloro-3-ethenyl-4-phenyl-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethenyl group at the third position and the phenyl group at the fourth position enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
59280-82-9 |
|---|---|
分子式 |
C17H12ClN |
分子量 |
265.7 g/mol |
IUPAC名 |
2-chloro-3-ethenyl-4-phenylquinoline |
InChI |
InChI=1S/C17H12ClN/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)19-17(13)18/h2-11H,1H2 |
InChIキー |
OIWFBIWYVATHMB-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


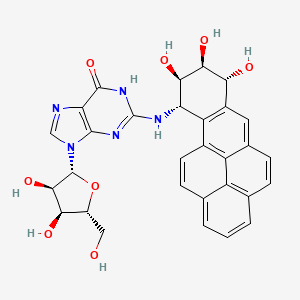
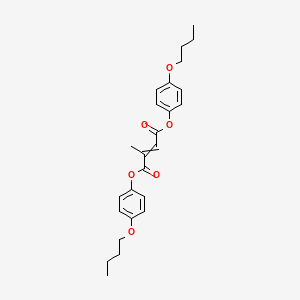
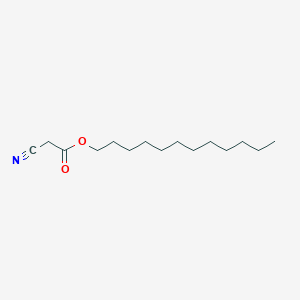
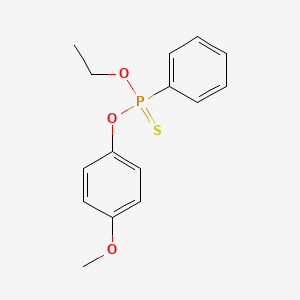
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
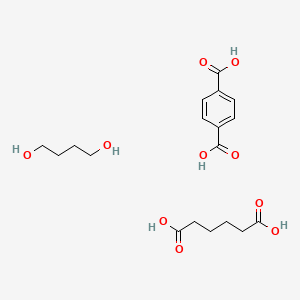
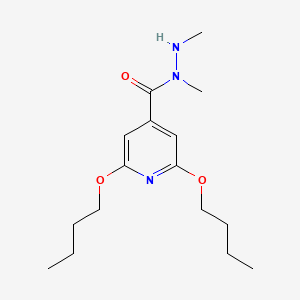
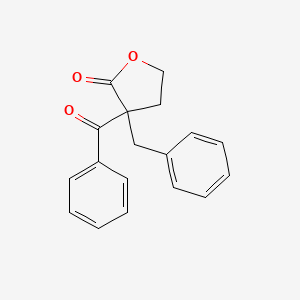
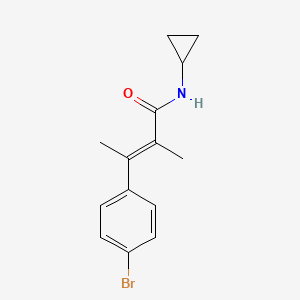
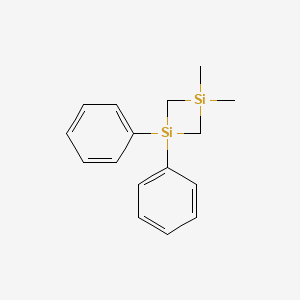
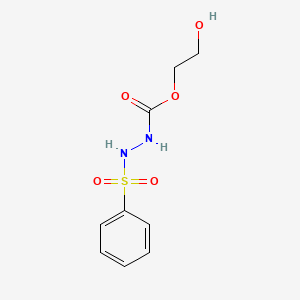

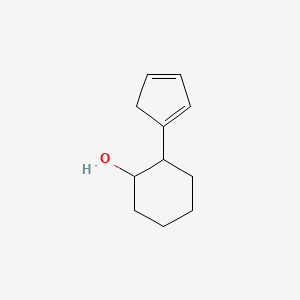
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
